(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid
Overview
Description
(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid, also known as (S)-CBZ-DMP, is an important chemical compound used in a variety of scientific research applications. It is a chiral, optically active compound with a pyrrolidine ring and a carboxylic acid group. It is a member of the class of compounds known as carboxylic acids and is used in a variety of biochemical and physiological studies.
Scientific Research Applications
(S)-CBZ-DMP is used in a variety of scientific research applications. It is commonly used as a substrate for enzymatic studies, as well as in studies of the structure and function of proteins. It is also used in studies of the metabolism of drugs and other compounds, as well as in studies of the structure and function of enzymes. Additionally, (S)-CBZ-DMP is used in studies of the effects of drugs on the nervous system, as well as in studies of the effects of drugs on the immune system.
Mechanism of Action
The mechanism of action of (S)-CBZ-DMP is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It is also believed to act as a competitive inhibitor of certain other enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
(S)-CBZ-DMP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, it has been shown to have an inhibitory effect on certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on certain enzymes involved in the metabolism of amino acids.
Advantages and Limitations for Lab Experiments
The use of (S)-CBZ-DMP in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive and readily available compound. Additionally, it is a chiral compound, which means that it can be used to study the effects of chirality on biochemical and physiological processes. A limitation is that it is not very stable in solution and must be used quickly after synthesis.
Future Directions
There are several potential future directions for research involving (S)-CBZ-DMP. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in drug development and its potential uses in therapeutic treatments. Additionally, further research could be conducted to explore its potential interactions with other compounds and its potential effects on the environment.
Synthesis Methods
The synthesis of (S)-CBZ-DMP is relatively simple and can be accomplished by several methods. The most commonly used method involves the reaction of (S)-1-Cbz-4,4-dimethyl-pyrrolidine with a carboxylic acid. This reaction is generally carried out using a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is then quenched with an acid, such as acetic acid, and the product is isolated and purified.
properties
IUPAC Name |
(3S)-4,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2)10-16(8-12(15)13(17)18)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFMERQFJNLBO-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137718 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(phenylmethyl) ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2097073-14-6 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(phenylmethyl) ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(phenylmethyl) ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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